1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C20H32BNO2Si and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 375.37 g/mol. The presence of the dioxaborolane group suggests potential applications in boron chemistry and medicinal applications related to cancer therapy.
Synthesis
The synthesis of this compound typically involves several steps including the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the formation of the dioxaborolane moiety. Various methods have been explored to optimize yields and purity. For instance, reactions involving boron reagents in the presence of indoles have been documented to yield similar compounds with varying degrees of success .
Anticancer Potential
Research indicates that compounds containing indole structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers . The dioxaborolane moiety may enhance the compound's ability to interact with biological targets due to its unique electronic properties.
The proposed mechanism for the anticancer activity involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Indole derivatives have been shown to interfere with estrogen signaling pathways, which is crucial for hormone-dependent cancers such as breast cancer .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Estrogen Receptor Modulation : A study explored a series of indole derivatives and their ability to modulate estrogen receptors. The results indicated that certain substitutions at the indole ring significantly enhanced binding affinity to ERs .
- In Vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth rates compared to control groups. This suggests that the compound may have therapeutic potential in treating estrogen-dependent tumors .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H31BFN2O2Si |
Molecular Weight | 375.37 g/mol |
CAS Number | 1148004-02-7 |
Purity | 95% |
Storage Conditions | Inert atmosphere at 2-8°C |
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-14-16(15-12-10-11-13-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVBPZXBFDFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677972 | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111096-51-5 | |
Record name | 1-[tert-Butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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